molecular formula C9H12F3N B1322318 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine CAS No. 623948-94-7

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Cat. No.: B1322318
CAS No.: 623948-94-7
M. Wt: 191.19 g/mol
InChI Key: ONRYAOYLQQJFFI-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-(trifluoromethyl)piperidine with propargyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, allowing it to react with the propargyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The trifluoromethyl group and the propynyl group can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Another piperidine derivative with a propynyl group, but with different substituents on the piperidine ring.

    2-Propynyl 3-(trifluoromethyl)phenylcarbamate: A compound with a similar propynyl and trifluoromethyl group but different core structure.

Uniqueness

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is unique due to the combination of the trifluoromethyl group and the propynyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-prop-2-ynyl-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRYAOYLQQJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Trifluoromethylpiperidine (2.0 g, 13 mmol) was added to a solution of propargyl bromide (80 wt. % 5.4 g, 36 mmol) in ethanol (30 ml). Potassium carbonate (5.4 g, 39 mmol) was added and the mixture was stirred at room temperature for 20 hours. The mixture was filtered and the solids washed with ethyl acetate. The filtrate was evaporated in vacuo, diluted with sodium hydrogen carbonate (sat, 50 ml) and extracted with ethyl acetate (2×40 ml). The extracts were washed with brine, dried (MgSO4) and evaporated in vacuo to provide 1-propargyl-4-trifluoromethylpiperidine as a brown oil (795 mg, 32%). (ES+) 192 ([MH]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

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